
Forodesine hydrochloride
Overview
Description
Preparation Methods
The synthesis of forodesine hydrochloride involves several steps, including the coupling reaction at low temperatures and high-pressure hydrogenation. The process is complex and requires careful control of reaction conditions to ensure high purity and yield . Industrial production methods have been developed to optimize these conditions, making the process safer and more cost-effective .
Chemical Reactions Analysis
Key Reagents and Conditions
Forodesine hydrochloride is synthesized through a multi-step process involving:
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Nucleophilic substitution : Use of bromopurine derivatives and n-butyllithium under cryogenic conditions .
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Deprotection : Treatment with concentrated hydrochloric acid (HCl) in ethanol .
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Purification : Ion-exchange chromatography and recrystallization .
Deprotection Conditions
Parameter | Details | Source |
---|---|---|
Acid | Concentrated HCl (cone HCl) | |
Solvent | Ethanol | |
Temperature | Room temperature (16–24 hours) followed by 40°C (6–8 hours) | |
Reaction Time | Total 22–32 hours |
Recrystallization Protocol
Stability and Solubility
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Stability :
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Solubility :
Mechanistic Insights
This compound acts as a transition-state analog inhibitor of PNP, binding preferentially to the enzyme’s active site. This inhibits PNP activity, leading to accumulation of deoxyguanosine triphosphate (dGTP), which disrupts DNA synthesis in malignant T-cells .
Scientific Research Applications
Forodesine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and transition-state analogs.
Biology: Investigated for its effects on T-cell proliferation and apoptosis.
Medicine: Clinical trials have shown its efficacy in treating T-cell acute lymphoblastic leukemia and cutaneous T-cell lymphoma
Industry: Utilized in the development of new therapeutic agents targeting purine metabolism
Mechanism of Action
Forodesine hydrochloride exerts its effects by inhibiting purine nucleoside phosphorylase, leading to the accumulation of deoxyguanosine triphosphate. This accumulation inhibits ribonucleotide reductase, resulting in the inhibition of DNA synthesis and repair. The compound selectively induces apoptosis in malignant T-cells .
Comparison with Similar Compounds
Forodesine hydrochloride is unique among PNP inhibitors due to its high potency and selectivity. Similar compounds include:
Immucillin A: Another PNP inhibitor with a different structure and slightly lower potency.
BCX-1777: A precursor to this compound with similar inhibitory effects but different pharmacokinetic properties
Biological Activity
Forodesine hydrochloride, also known as BCX-1777, is a potent inhibitor of purine nucleoside phosphorylase (PNP) that has garnered attention for its potential therapeutic applications in various hematological malignancies, particularly B-cell acute lymphoblastic leukemia (B-ALL) and T-cell malignancies. This article delves into the biological activity of this compound, supported by preclinical and clinical research findings.
Forodesine exerts its biological effects primarily through the inhibition of the PNP enzyme. This inhibition leads to an accumulation of deoxyguanosine triphosphate (dGTP) within cells, disrupting nucleotide metabolism and ultimately inducing apoptosis in malignant cells. The mechanism can be summarized as follows:
- Inhibition of PNP : Forodesine binds to and inhibits PNP, preventing the conversion of deoxyguanosine (dGuo) to dG and leading to increased intracellular levels of dGTP.
- Disruption of Nucleotide Balance : The accumulation of dGTP creates an imbalance in deoxyribonucleotide triphosphates (dNTPs), which is crucial for DNA synthesis.
- Induction of Apoptosis : Elevated levels of dGTP trigger apoptotic pathways in lymphoblasts, particularly in B-ALL and T-cell leukemia cells.
Preclinical Findings
In vitro studies have demonstrated that forodesine effectively inhibits the proliferation of B-ALL lymphoblasts and induces apoptosis. A study involving pediatric patients with de novo B-ALL showed a median apoptosis rate of 10% in treated samples compared to controls, with some variability across different patient samples .
Table 1: Summary of Preclinical Findings
Clinical Studies
Clinical evaluations have further underscored the efficacy of this compound in treating hematological malignancies. A Phase I/II study assessed its safety and efficacy in patients with various blood cancers, including B-ALL. The results indicated that five out of six patients with B-ALL exhibited a hematological benefit, characterized by a reduction in tumor burden .
Table 2: Clinical Study Overview
Immunomodulatory Effects
Recent studies have also highlighted forodesine's role in enhancing immune responses. It has been shown to stimulate cytokine production while preventing graft-versus-host disease (GVHD) in transplant models, indicating its potential as an immunotherapeutic agent .
Properties
IUPAC Name |
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4.ClH/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19;/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19);1H/t5-,7+,9-,10+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIAMZKHBCLFOG-QPAIBFMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182647 | |
Record name | Forodesine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284490-13-7 | |
Record name | Forodesine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284490137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Forodesine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 284490-13-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FORODESINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SN82Y9U73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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